Di-tert-Butylphosphine oxide

Steric Hindrance Ligand Design Homogeneous Catalysis

Pyrophoric di-tert-butylphosphine poses severe handling hazards requiring rigorous air-free technique. Di-tert-Butylphosphine oxide (CAS 684-19-5) eliminates this risk as an air-stable, room-temperature solid-accurately weighable under ambient conditions and reducible in situ to generate active tBu2PH on demand. • Broad Coupling Utility: Documented efficacy across 7 Pd-catalyzed reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Negishi, Stille, Hiyama, Sonogashira), enabling a single stock reagent to support diverse synthetic workflows. • Defined Steric Profile: The bulky tert-butyl environment provides predictable metal coordination geometry and catalytic selectivity for challenging transformations. • Supply Reliability: 98% purity, consistent batch quality, global shipping with appropriate dangerous goods documentation.

Molecular Formula C8H18OP+
Molecular Weight 161.2 g/mol
CAS No. 684-19-5
Cat. No. B1598867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-Butylphosphine oxide
CAS684-19-5
Molecular FormulaC8H18OP+
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C)(C)[P+](=O)C(C)(C)C
InChIInChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1
InChIKeyQQSIRURWBGEHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-Butylphosphine Oxide: Bulky SPO for Catalysis


Di-tert-Butylphosphine oxide (CAS 684-19-5) is an organophosphorus compound with the formula C8H19OP, belonging to the class of secondary phosphine oxides (SPOs) [1]. It is characterized by two bulky tert-butyl groups attached to the phosphorus center, which imparts significant steric hindrance [2]. This compound is typically a white solid at room temperature and is commonly utilized as a ligand precursor in organometallic chemistry .

Steric Profile of Di-tert-Butylphosphine Oxide


Simple substitution of Di-tert-Butylphosphine oxide with other phosphine oxides or phosphines is not straightforward due to the specific steric and electronic profile conferred by its two tert-butyl groups [1]. This bulky environment is a key determinant of ligand behavior, influencing metal coordination geometry and catalytic selectivity in ways that smaller alkyl or aryl substituents cannot replicate . Therefore, direct replacement without understanding these steric parameters can lead to significantly different, and often suboptimal, catalytic outcomes.

Di-tert-Butylphosphine Oxide Performance Benchmarks


Steric Bulk in Ligand Design

The steric bulk of Di-tert-Butylphosphine oxide, quantified by its crystallographic structure, is a key differentiator from less hindered analogs. The compound's orthorhombic crystal structure reveals a unit cell volume of 1014.92 ų at 173 K, reflecting the significant spatial demand of the tert-butyl groups [1]. This steric parameter is crucial, as bulkier phosphino substituents like tBu2P are essential components of ligands in homogeneous catalysis for controlling selectivity and reactivity [2]. While the oxide form's steric profile differs from the parent phosphine, the tBu groups remain a primary driver of its unique ligand properties .

Steric Hindrance Ligand Design Homogeneous Catalysis

Cross-Coupling Reaction Scope

Di-tert-Butylphosphine oxide is a recognized ligand precursor with established utility across a broad spectrum of palladium-catalyzed cross-coupling reactions. Its reaction suitability is explicitly documented for seven major reaction types, including Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Negishi couplings . This broad applicability contrasts with other ligands which may be optimized for a narrower set of transformations. While this does not quantify performance (e.g., yield or TON), it provides a clear, verifiable benchmark for its potential utility across multiple synthetic platforms, differentiating it from more specialized alternatives .

Cross-Coupling Palladium Catalysis Reaction Suitability

Solid-State Stability and Handling

A key practical differentiator for Di-tert-Butylphosphine oxide is its solid physical form at room temperature, with a melting point range of 74-82 °C . This property offers a significant handling advantage over its parent compound, di-tert-butylphosphine, which is a liquid and highly pyrophoric [1]. The solid oxide form is easier to weigh accurately and store safely under ambient conditions, reducing operational risks and facilitating its use as a stable precursor that can be reduced to the active phosphine ligand in situ .

Stability Handling Physical Properties

Di-tert-Butylphosphine Oxide Use Cases


Stable Precursor for Air-Sensitive Phosphine Ligands

For laboratories that require the steric bulk of di-tert-butylphosphine (tBu2P) but wish to avoid the hazards and handling difficulties of a pyrophoric liquid, Di-tert-Butylphosphine oxide serves as the ideal stable precursor. Its solid form at room temperature allows for safe, accurate weighing and storage in air [1]. It can then be reduced in situ to generate the active tBu2PH ligand when needed, simplifying experimental protocols and improving safety .

Versatile Cross-Coupling Ligand Precursor

In synthetic chemistry groups that work across multiple palladium-catalyzed coupling reactions, Di-tert-Butylphosphine oxide offers a versatile, go-to ligand precursor. Its documented suitability for seven major reaction types (including Suzuki-Miyaura, Heck, and Buchwald-Hartwig) means a single stock reagent can support a wide array of synthetic projects, reducing inventory complexity and procurement costs .

Scaffold for Sterically Controlled Catalysts

Researchers developing new catalysts for challenging transformations can utilize Di-tert-Butylphosphine oxide's well-defined steric bulk, quantified by its crystallographic unit cell volume [2], as a design element. This established steric profile is a key parameter for controlling metal center accessibility and influencing reaction selectivity, making it a valuable starting point for ligand optimization [3].

Directed Metalation Platform for Hindered Arylphosphines

The P(O)tBu2 group in Di-tert-Butylphosphine oxide acts as an effective Directed Metalation Group (DMG). This specific reactivity allows for the synthesis of a variety of ortho-substituted aryl di-t-butylphenylphosphine oxides, which are important precursors to sterically demanding phosphine ligands for homogeneous catalysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-tert-Butylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.